Chemical Structure & Synthesis Guide: N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide
Chemical Structure & Synthesis Guide: N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide
This guide provides an in-depth technical analysis of N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide (CAS 1020055-15-5), a specialized pharmaceutical intermediate. The content is structured to support researchers in synthetic organic chemistry and medicinal chemistry.[1]
Executive Summary
N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide is a functionalized aromatic amide serving as a critical building block in the synthesis of bioactive small molecules. Characterized by a 2-methoxy-5-aminoaniline core coupled to a 2-phenoxybutyric acid tail, this compound integrates multiple pharmacophores: a hydrogen-bonding aniline motif, a lipophilic phenoxy ether, and a chiral amide linker. It is primarily utilized in the development of anti-inflammatory agents and kinase inhibitors, acting as a scaffold for further derivatization at the free C5-amino position.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is an unsymmetrical amide featuring a densely functionalized phenyl ring. Its structural integrity relies on the stability of the amide bond and the electronic properties of the methoxy-substituted aniline.
Table 1: Key Chemical Data
| Property | Specification |
| Chemical Name | N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide |
| CAS Registry Number | 1020055-15-5 |
| Molecular Formula | C₁₇H₂₀N₂O₃ |
| Molecular Weight | 300.35 g/mol |
| SMILES | CCC(Oc1ccccc1)C(=O)Nc2cc(N)ccc2OC |
| InChI Key | Derived from structure (e.g., predicted based on connectivity) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Predicted pKa | ~4.5 (Aniline NH₂), ~14 (Amide NH) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
Structural Analysis & Pharmacophore Mapping
The molecule can be dissected into three distinct structural domains, each contributing specific electronic and steric properties to potential drug candidates.
-
The Aniline Core (Acceptor/Donor):
-
The 2-methoxy group (ortho to the amide) provides electron donation via resonance (+M effect), increasing the electron density of the aromatic ring.
-
The 5-amino group is the primary handle for further synthesis (e.g., sulfonylation, urea formation). It is chemically distinct from the amide nitrogen, allowing for selective functionalization.
-
-
The Amide Linker:
-
Acts as a rigid spacer. The intramolecular hydrogen bond between the amide proton and the ortho-methoxy oxygen often locks the conformation, improving metabolic stability and receptor binding affinity.
-
-
The 2-Phenoxybutyl Tail:
-
Contains a chiral center at the
-carbon of the butyryl chain. (Note: Commercial supplies are often racemic unless specified as (R)- or (S)-). -
The phenoxy group adds significant lipophilicity and potential for
- stacking interactions with target protein active sites.
-
Synthetic Routes & Methodology
The synthesis is designed to ensure regioselectivity, preventing the formation of di-acylated byproducts. The most robust protocol utilizes a nitro-reduction strategy rather than direct acylation of a diamine.
Retrosynthetic Analysis[6]
-
Target: N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide[2][3][4][5]
-
Precursor 1: 2-Methoxy-5-nitroaniline (commercially available).
-
Precursor 2: 2-Phenoxybutyryl chloride (prepared from 2-phenoxybutanoic acid).
-
Key Transformation: Amide coupling followed by chemoselective nitro reduction.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Phenoxybutanoic Acid
-
Reagents: Phenol, 2-Bromobutanoic acid, NaOH (aq), Reflux.
-
Mechanism: Williamson Ether Synthesis.
-
Protocol: React phenol with 2-bromobutanoic acid in basic aqueous media. Acidify to precipitate the 2-phenoxybutanoic acid intermediate.
Step 2: Acylation of 2-Methoxy-5-nitroaniline
-
Reagents: 2-Phenoxybutanoic acid, Thionyl Chloride (SOCl₂) or HATU/DIPEA, 2-Methoxy-5-nitroaniline, DCM/THF.
-
Rationale: Converting the acid to an acid chloride (or using an active ester) ensures efficient coupling to the sterically hindered aniline (ortho-methoxy effect).
-
Procedure:
-
Activate 2-phenoxybutanoic acid with SOCl₂ (2 eq) and cat. DMF in DCM (reflux, 2h) to form the acid chloride.
-
Evaporate volatiles. Dissolve residue in dry DCM.
-
Add 2-Methoxy-5-nitroaniline (1.0 eq) and Pyridine (1.2 eq) at 0°C.
-
Stir at RT for 12h. Quench with NaHCO₃. Isolate N-(2-methoxy-5-nitrophenyl)-2-phenoxybutanamide .
-
Step 3: Chemoselective Reduction
-
Reagents: H₂ (balloon), 10% Pd/C, Methanol/Ethanol.
-
Alternative: Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction) – Preferred if halogen substituents are present to avoid dehalogenation.
-
Procedure:
-
Dissolve the nitro-amide intermediate in MeOH.
-
Add 10 wt% Pd/C catalyst.
-
Stir under H₂ atmosphere (1 atm) for 4-6 hours. Monitor by TLC/LC-MS.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the target N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide .[2]
-
Synthesis Workflow Visualization
Caption: Synthetic pathway for CAS 1020055-15-5 via nitro-reduction strategy.
Analytical Characterization
To validate the structure, the following spectroscopic signatures are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~9.0-9.5 ppm (s, 1H): Amide -NH- .
- ~6.8-7.5 ppm (m, aromatic H): Signals from both the phenoxy ring and the central benzene ring.
- ~4.5-5.0 ppm (s, 2H): Broad singlet for the free amine -NH₂ (exchangeable with D₂O).
- ~4.6 ppm (t, 1H): Chiral proton -CH(OPh)- .
- ~3.7 ppm (s, 3H): Methoxy group -OCH₃ .
- ~1.8-2.0 ppm (m, 2H): Ethyl methylene -CH₂- .
- ~1.0 ppm (t, 3H): Methyl group -CH₃ .
-
Mass Spectrometry (ESI-MS):
-
Positive Mode:
-
Fragmentation Pattern: Loss of the phenoxybutyryl group typically yields the 2-methoxy-5-aminoaniline fragment (
).
-
Applications in Drug Discovery[5][11]
This compound is a high-value intermediate (HVI) often used in the synthesis of:
-
Kinase Inhibitors: The 2-methoxy-5-aminoaniline motif mimics the hinge-binding region of ATP, making it a suitable scaffold for Type I/II kinase inhibitors.
-
Iguratimod Analogs: Structurally related to the anti-rheumatic drug Iguratimod (T-614), this intermediate allows for the exploration of "ring-opened" analogs or alternative amide linkers to improve solubility or metabolic profiles.
-
Photo-affinity Probes: The free amine allows for the attachment of photo-reactive groups (e.g., diazirines) to study drug-target interactions.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Williamson Ether Synthesis and Amide Coupling protocols).
-
PubChem . (2025).[6] Compound Summary: N-(5-Amino-2-methoxyphenyl) derivatives. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol | 1021121-20-9 | Benchchem [benchchem.com]
- 2. 其他产品 [huatengsci.com]
- 3. FUC-ALPHA1,2GAL-BETA1,3GALNAC-BETA1,4(NEU5AC-ALPHA2,3)GAL-BETA1,4GLC-BETA1,1 CERAMIDE, NH4, BOVINE Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 4. N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 5. 1020055-15-5 CAS MSDS (N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
